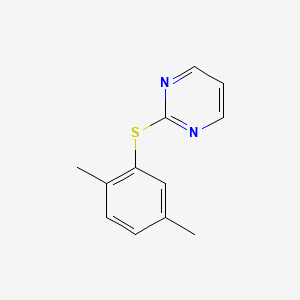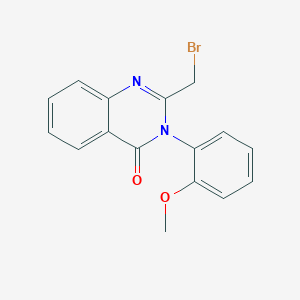
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromomethyl group and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a suitable precursor, such as a methyl group, using reagents like N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the quinazolinone core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazolinone derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the quinazolinone core.
Coupling Reactions: The methoxyphenyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Heck coupling.
Strong Bases: Such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Major Products Formed
Substituted Quinazolinones: Formed through nucleophilic substitution reactions.
Biaryl Compounds: Formed through coupling reactions involving the methoxyphenyl group.
科学研究应用
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, modifying biological macromolecules such as DNA, proteins, and enzymes. The methoxyphenyl group can enhance the compound’s binding affinity to specific receptors or enzymes, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- **4(3H)-Quinazolinone, 2-(chloromethyl)-3-(2-methoxyphenyl)-
- **4(3H)-Quinazolinone, 2-(bromomethyl)-3-(4-methoxyphenyl)-
- **4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-hydroxyphenyl)-
Uniqueness
4(3H)-Quinazolinone, 2-(bromomethyl)-3-(2-methoxyphenyl)- is unique due to the presence of both the bromomethyl and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with similar compounds.
属性
CAS 编号 |
292833-07-9 |
|---|---|
分子式 |
C16H13BrN2O2 |
分子量 |
345.19 g/mol |
IUPAC 名称 |
2-(bromomethyl)-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H13BrN2O2/c1-21-14-9-5-4-8-13(14)19-15(10-17)18-12-7-3-2-6-11(12)16(19)20/h2-9H,10H2,1H3 |
InChI 键 |
CEIABUKVZISIJG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


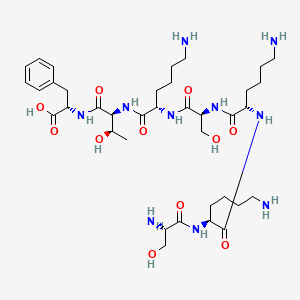
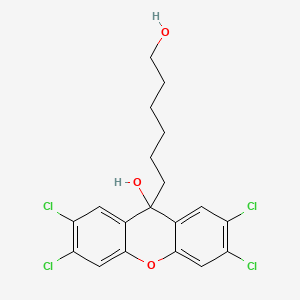


![2(3H)-Thiazolethione, 4-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B12585858.png)
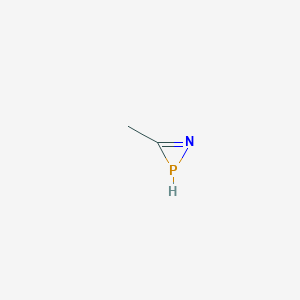
![1h-Pyrrolo[2,3,4-gh]pyrrolizine](/img/structure/B12585886.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
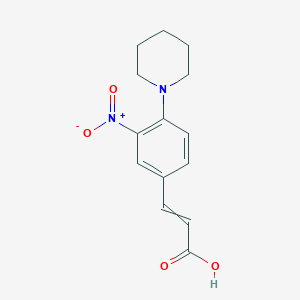


![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
